molecular formula C10H15N5 B4070685 Biguanide, 1-(2,5-xylyl)- CAS No. 29213-19-2

Biguanide, 1-(2,5-xylyl)-

Cat. No.: B4070685
CAS No.: 29213-19-2
M. Wt: 205.26 g/mol
InChI Key: BLPASGLAKXDURP-UHFFFAOYSA-N
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Description

Biguanide, 1-(2,5-xylyl)-: is an organic compound belonging to the biguanide family. Biguanides are known for their diverse applications, particularly in the pharmaceutical industry. This specific compound features a biguanide core with a 2,5-xylyl substituent, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biguanide, 1-(2,5-xylyl)- typically involves the reaction of a substituted guanidine with a carbodiimide. For instance, an N,N’,N’'-triarylguanidine can react with diphenylcarbodiimide in dichloromethane at room temperature to yield the desired biguanide derivative .

Industrial Production Methods: Industrial production methods for biguanides often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for Biguanide, 1-(2,5-xylyl)- would likely follow similar protocols, with adjustments for the specific substituents involved.

Chemical Reactions Analysis

Types of Reactions: Biguanide, 1-(2,5-xylyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms of the biguanide core.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.

Scientific Research Applications

Biguanide, 1-(2,5-xylyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Biguanide, 1-(2,5-xylyl)- involves its interaction with molecular targets such as enzymes and receptors. It is believed to inhibit mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in various downstream effects, including altered cellular metabolism and increased insulin sensitivity .

Comparison with Similar Compounds

    Metformin: A widely used antidiabetic drug with a similar biguanide core.

    Phenformin: Another antidiabetic biguanide, withdrawn due to toxicity concerns.

    Buformin: Similar to metformin but with different pharmacokinetic properties.

Biological Activity

Biguanide, specifically the compound 1-(2,5-xylyl)-, is part of a class of compounds known for their biological activities, particularly in the fields of diabetes management and cancer therapy. This article explores the mechanisms of action, therapeutic applications, and notable research findings related to this compound.

Biguanides are primarily recognized for their role in managing Type 2 diabetes by enhancing insulin sensitivity and reducing hepatic glucose production. The mechanisms through which biguanides operate include:

  • Inhibition of Mitochondrial Complex I : Biguanides inhibit mitochondrial complex I, leading to decreased ATP production and increased AMP/ATP ratios. This activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and glucose metabolism .
  • Reduction of Gluconeogenesis : By decreasing gluconeogenesis in the liver, biguanides help lower blood glucose levels. This effect is particularly beneficial for patients with insulin resistance .
  • Interaction with Copper : Biguanides can chelate copper ions within mitochondria, further disrupting normal cellular metabolism .

Diabetes Management

Biguanide compounds are predominantly used to treat Type 2 diabetes. Metformin, a widely used biguanide, has shown effectiveness in lowering blood sugar levels without increasing insulin secretion. This makes it suitable for patients with insulin resistance .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of biguanides. Research indicates that biguanides may exert anti-tumor effects through:

  • Energy Stress Induction : The inhibition of mitochondrial function leads to energy stress in cancer cells, which can trigger apoptosis or inhibit proliferation .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of biguanides in various cancer types, including lung adenocarcinoma and breast cancer. Initial results suggest that biguanides may enhance the effectiveness of conventional chemotherapy agents .

Lactic Acidosis Risk

A notable case study involved a diabetic patient with end-stage renal failure who developed severe lactic acidosis due to metformin therapy. This highlights a critical risk associated with biguanide use in patients with compromised renal function. The patient presented with a lactate level of 10.9 mmol/L and required intensive treatment including hemodialysis for recovery .

Research Findings

A comprehensive review of pharmacokinetics and pharmacodynamics reveals significant variability in drug concentrations achieved in tissues compared to those used in experimental settings. For instance:

  • Concentration Variability : In animal models, metformin concentrations peaked at 1500 μM in the liver but were much lower in plasma (47 μM), raising questions about the relevance of laboratory findings to clinical scenarios .
  • Synergistic Effects : Research indicates that combining biguanides with other agents can enhance their antimicrobial and anticancer properties. For example, studies on polyhexamethylene biguanide (PHMB) demonstrated significant reductions in biofilm viability against resistant strains like MRSA when used in combination with other agents .

Data Summary

Biological Activity Mechanism Application Case Findings
Insulin SensitivityAMPK ActivationType 2 DiabetesSevere lactic acidosis reported
Antitumor EffectsEnergy StressCancer TherapyClinical trials ongoing
Antimicrobial ActivityMembrane DisruptionInfection ControlEffective against biofilms

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dimethylphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-6-3-4-7(2)8(5-6)14-10(13)15-9(11)12/h3-5H,1-2H3,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPASGLAKXDURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183471
Record name Biguanide, 1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29213-19-2
Record name Biguanide, 1-(2,5-xylyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029213192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biguanide, 1-(2,5-xylyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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